N,N-Diethylbutane-1,4-diamine
CAS No.: 27431-62-5
Cat. No.: VC20847863
Molecular Formula: C8H20N2
Molecular Weight: 144.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27431-62-5 |
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Molecular Formula | C8H20N2 |
Molecular Weight | 144.26 g/mol |
IUPAC Name | N',N'-diethylbutane-1,4-diamine |
Standard InChI | InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3 |
Standard InChI Key | JILXUIANNUALRZ-UHFFFAOYSA-N |
SMILES | CCN(CC)CCCCN |
Canonical SMILES | CCN(CC)CCCCN |
Introduction
Chemical Structure and Physicochemical Properties
N,N-Diethylbutane-1,4-diamine is structurally defined as N,N'-diethylbutane-1,4-diamine, with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. The compound’s backbone consists of a four-carbon chain (butane) with primary amine groups at both ends, each substituted with ethyl groups.
Key Physicochemical Properties
The compound’s moderately hydrophobic nature (LogP ≈ 1.767) and flexible backbone enable diverse reactivity, making it a versatile intermediate in organic synthesis .
Synthetic Methods and Preparation
The synthesis of N,N-Diethylbutane-1,4-diamine involves sequential alkylation or reductive amination steps. While direct methods for this compound are less documented, analogous procedures for related diamines provide insights into potential strategies.
Common Synthetic Routes
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Reductive Amination:
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Stepwise Alkylation:
Challenges in Synthesis
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Stereochemical Control: The linear structure minimizes steric hindrance, but regioselectivity during alkylation requires precise control.
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Purification: Crude products often require vacuum distillation or chromatography to achieve >95% purity .
Biological Activity and Pharmacological Applications
N,N-Diethylbutane-1,4-diamine exhibits notable biological interactions, particularly in neuropharmacology and antimicrobial research.
Neuropharmacological Effects
The compound acts as a nicotinic acetylcholine receptor (nAChR) inhibitor, blocking both open and closed states of these receptors. This activity impacts neurotransmitter release and signal transmission in the nervous system.
Key Findings:
Study | Observations | Reference |
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nAChR Binding Assays | Competitive inhibition at μM concentrations | |
Neurotransmitter Modulation | Alters dopamine and acetylcholine release |
Antimicrobial Properties
Gram-positive bacteria are particularly susceptible to N,N-Diethylbutane-1,4-diamine, likely due to its ability to disrupt membrane integrity or interfere with essential enzymes.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antipsychotic Agents: Used in the preparation of compounds targeting dopamine receptors.
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Anticancer Agents: Incorporated into prodrugs or targeted delivery systems.
Coordination Chemistry
N,N-Diethylbutane-1,4-diamine functions as a ligand in metal complexes, forming stable coordination compounds with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes find applications in catalysis and materials science .
Hazard Class | Description | Safety Measures |
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Corrosive | Causes skin and eye irritation | Use goggles and gloves; neutralize spills with NaHCO₃ |
Flammable | Flash point: 70.8°C | Store away from ignition sources |
Research Gaps and Future Directions
Unexplored Areas
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Mechanistic Studies: Detailed kinetic analyses of nAChR inhibition.
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Derivative Synthesis: Development of fluorinated or halogenated analogs.
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Environmental Fate: Degradation pathways in aquatic systems.
Emerging Opportunities
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Nanoparticle Delivery: Incorporation into lipid-based nanoparticles for targeted drug release.
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Catalytic Applications: Use in asymmetric catalysis for enantioselective synthesis.
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